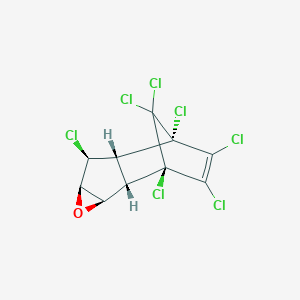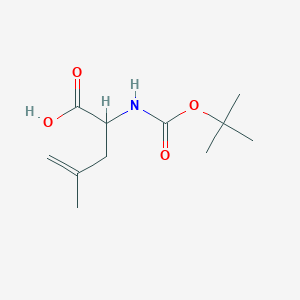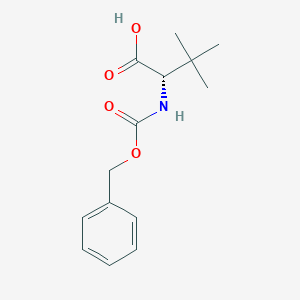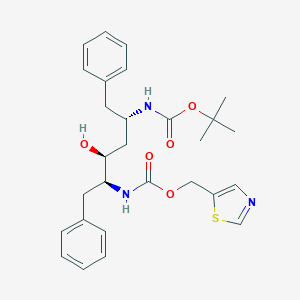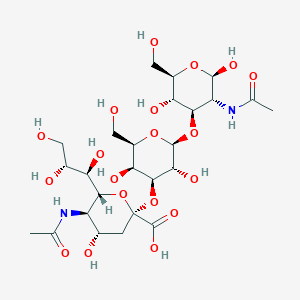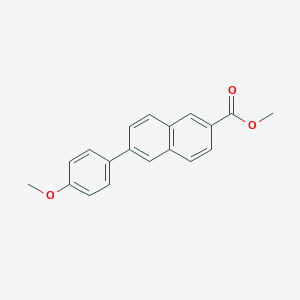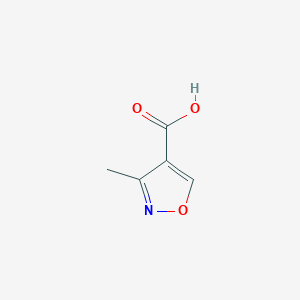![molecular formula C10H18N2Na2O10 B123631 disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate CAS No. 6381-92-6](/img/structure/B123631.png)
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate
Overview
Description
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is a widely used chelating agent. It is known for its ability to bind to metal ions, forming stable complexes. This compound is particularly effective in sequestering divalent cations such as calcium and magnesium, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly known as EDTA, primarily targets divalent metal cations . These include calcium (Ca²⁺) and zinc (Zn²⁺) ions . These ions play crucial roles in various biological processes, including enzyme activation .
Mode of Action
EDTA acts by chelating the divalent cations, forming a stable octahedral complex . This chelation process involves the formation of multiple bonds between the EDTA molecule and the metal ion, effectively sequestering the ion and preventing it from participating in other reactions .
Biochemical Pathways
By chelating divalent cations, EDTA can affect various biochemical pathways. For instance, it can inhibit enzymes that require these metal ions for their activity . This includes metalloproteases, which require zinc for activity, and calcium-dependent cysteine proteases . By inhibiting these enzymes, EDTA can interfere with the normal functioning of these pathways.
Result of Action
The chelation of divalent cations by EDTA results in the inhibition of certain enzymes, leading to changes at the molecular and cellular levels . For example, the inhibition of metalloproteases can impact processes such as protein degradation and signal transduction .
Action Environment
The action, efficacy, and stability of EDTA can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the chelation process. Additionally, factors such as pH and temperature can influence the stability and activity of EDTA .
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic acid disodium salt dihydrate chelates metal ions, forming an octahedral complex with divalent cations . This property makes it useful in molecular biology research to inhibit enzymes dependent on activation by metal ions . For instance, it can inhibit proteases dependent on metal ions, such as calcium-dependent cysteine proteases . Ethylenediaminetetraacetic acid disodium salt dihydrate also acts as a chelator of the zinc ion, inhibiting metalloproteases that require zinc for activity .
Cellular Effects
The chelating property of Ethylenediaminetetraacetic acid disodium salt dihydrate allows it to interfere with biological processes which are metal-dependent . By binding to metal ions, it can inhibit the activity of metal-dependent enzymes, thereby influencing cell function . The specific effects on cell signaling pathways, gene expression, and cellular metabolism can vary depending on the specific cellular context and the metal ions involved.
Molecular Mechanism
At the molecular level, Ethylenediaminetetraacetic acid disodium salt dihydrate exerts its effects by forming an octahedral complex with divalent cations . This can inhibit the activity of enzymes that require these cations for activity . For example, it can inhibit calcium-dependent cysteine proteases by chelating the calcium ion . Similarly, it can inhibit zinc-dependent metalloproteases by chelating the zinc ion .
Preparation Methods
Synthetic Routes and Reaction Conditions
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows:
- Ethylenediamine reacts with chloroacetic acid to form ethylenediaminetetraacetic acid.
- The resulting acid is then neutralized with sodium hydroxide to form the disodium salt.
- The final product is crystallized and isolated as the dihydrate form .
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid disodium salt dihydrate involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be utilized in various chemical processes .
Common Reagents and Conditions
Chelation Reactions: The compound reacts with metal ions such as calcium, magnesium, and zinc under neutral to slightly alkaline conditions.
Oxidation and Reduction: This compound does not typically undergo oxidation or reduction reactions due to its stable structure.
Major Products Formed
The major products formed from the reactions of ethylenediaminetetraacetic acid disodium salt dihydrate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .
Scientific Research Applications
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to determine metal ion concentrations.
Medicine: Employed in chelation therapy to remove heavy metals from the body.
Industry: Used in water treatment to sequester metal ions and prevent scale formation.
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid: Another chelating agent with similar properties but lower stability constants for metal complexes.
Diethylenetriaminepentaacetic acid: A chelating agent with higher stability constants for metal complexes compared to ethylenediaminetetraacetic acid disodium salt dihydrate.
Uniqueness
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is unique due to its high stability constants for metal complexes and its ability to form stable octahedral structures. This makes it particularly effective in applications requiring strong and stable chelation .
Properties
CAS No. |
6381-92-6 |
|---|---|
Molecular Formula |
C10H18N2Na2O10 |
Molecular Weight |
372.24 g/mol |
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |
InChI |
InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
OVBJJZOQPCKUOR-UHFFFAOYSA-L |
impurities |
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] |
Color/Form |
White crystalline powder |
density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |
flash_point |
Flash point is> 100 °C, |
melting_point |
MP: 242 °C /EDTA disodium dihydrate/ |
Key on ui other cas no. |
6381-92-6 |
physical_description |
White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
10378-23-1 65501-25-9 13235-36-4 67401-50-7 |
solubility |
SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20 °C: 0.05 (very poor) |
Synonyms |
(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate; N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate; Disodium EDTA Dihydrate; Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate; Disodium Edetate Dihydrate; Diso |
vapor_pressure |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
